(R)-4-(Amino(cyclopropyl)methyl)-2-methoxyphenol
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Overview
Description
®-4-(Amino(cyclopropyl)methyl)-2-methoxyphenol is a chiral compound with a unique structure that includes a cyclopropyl group, an amino group, and a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Amino(cyclopropyl)methyl)-2-methoxyphenol can be achieved through several synthetic routes. One common method involves the use of cyclopropanation reactions, where a cyclopropyl group is introduced into the molecule. This can be done using reagents such as diazomethane or Simmons-Smith reagents . The amino group can be introduced through reductive amination reactions, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent . The methoxyphenol moiety can be synthesized through methylation reactions using reagents like methyl iodide .
Industrial Production Methods
Industrial production of ®-4-(Amino(cyclopropyl)methyl)-2-methoxyphenol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to achieve the desired stereochemistry and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
®-4-(Amino(cyclopropyl)methyl)-2-methoxyphenol undergoes various chemical reactions, including:
Reduction: The amino group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions include quinones, primary amines, and substituted phenols .
Scientific Research Applications
®-4-(Amino(cyclopropyl)methyl)-2-methoxyphenol has several scientific research applications:
Mechanism of Action
The mechanism of action of ®-4-(Amino(cyclopropyl)methyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The cyclopropyl group and amino group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
®-4-(Amino(cyclopropyl)methyl)-2-hydroxyphenol: Similar structure but lacks the methoxy group.
®-4-(Amino(cyclopropyl)methyl)-2-methoxybenzene: Similar structure but lacks the phenol group.
Uniqueness
®-4-(Amino(cyclopropyl)methyl)-2-methoxyphenol is unique due to the presence of both the methoxyphenol moiety and the cyclopropyl group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-[(R)-amino(cyclopropyl)methyl]-2-methoxyphenol |
InChI |
InChI=1S/C11H15NO2/c1-14-10-6-8(4-5-9(10)13)11(12)7-2-3-7/h4-7,11,13H,2-3,12H2,1H3/t11-/m1/s1 |
InChI Key |
NYDIYMLBKUTRBV-LLVKDONJSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H](C2CC2)N)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C2CC2)N)O |
Origin of Product |
United States |
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